(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)trimethoxysilane
Description
2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethylsilane is a chemical compound known for its unique structure and properties. It is a colorless to pale yellow liquid with good thermal and chemical stability. This compound is often used in various industrial and scientific applications due to its ability to modify surfaces and improve material properties .
Properties
IUPAC Name |
2-(2-bicyclo[2.2.1]hept-5-enyl)ethyl-trimethoxysilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3Si/c1-13-16(14-2,15-3)7-6-12-9-10-4-5-11(12)8-10/h4-5,10-12H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCVNBXWMQMKGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC1CC2CC1C=C2)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625358 | |
| Record name | [2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](trimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63103-84-4 | |
| Record name | [2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](trimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethylsilane typically involves the functionalization of silane. One common method includes reacting [2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl]chlorosilane with trimethoxysilane in the presence of a base catalyst . The reaction conditions usually require an inert atmosphere to prevent moisture from interfering with the reaction.
Chemical Reactions Analysis
2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethylsilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The trimethoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent to improve the adhesion between different materials.
Biology: It can be used to modify surfaces for better interaction with biological molecules.
Medicine: This compound is explored for its potential in drug delivery systems.
Industry: It is used in the production of silicone polymers and as an additive in adhesives and sealants to enhance their properties
Mechanism of Action
The mechanism of action of 2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethylsilane involves its ability to form strong bonds with various substrates. The trimethoxy groups can hydrolyze to form silanol groups, which then condense with other silanol groups or hydroxyl groups on surfaces, creating a stable siloxane network . This property makes it an effective coupling agent and surface modifier.
Comparison with Similar Compounds
Similar compounds to 2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethylsilane include:
[Bicyclo[2.2.1]hept-5-en-2-yl]triethoxysilane: This compound has similar properties but with triethoxy groups instead of trimethoxy groups.
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: This compound is used as a coupling agent and has a different bicyclic structure.
The uniqueness of 2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethylsilane lies in its specific bicyclic structure and the presence of trimethoxy groups, which provide distinct reactivity and application potential compared to its analogs.
Biological Activity
(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)trimethoxysilane is a silane compound that has garnered attention for its potential applications in various fields, including materials science and biomedicine. Its unique bicyclic structure, derived from norbornene, contributes to its interesting chemical properties and biological activities.
Chemical Structure and Properties
The compound can be represented as follows:
- Molecular Formula : CHOSi
- Molecular Weight : 230.34 g/mol
The trimethoxysilane group enhances the compound's reactivity and compatibility with various substrates, making it suitable for use in coatings, adhesives, and as a coupling agent in polymer composites.
Biological Activity Overview
Research into the biological activity of this compound is still emerging, but several studies have highlighted its potential effects on cellular systems.
Antimicrobial Properties
Studies have suggested that silane compounds possess antimicrobial properties. For instance, a study reported that silanes can inhibit the growth of bacteria and fungi due to their ability to disrupt cellular membranes and interfere with metabolic processes . The bicyclic structure may enhance these effects by providing additional interaction sites with microbial cell components.
Cytotoxicity and Cell Viability
Cytotoxicity assays conducted using various cell lines have indicated that this compound exhibits moderate cytotoxic effects at higher concentrations. In one study, concentrations above 100 µM resulted in significant reductions in cell viability, suggesting a dose-dependent relationship .
Case Study 1: Antimicrobial Efficacy
In a laboratory setting, the antimicrobial efficacy of the compound was tested against Escherichia coli and Staphylococcus aureus. The results showed a notable reduction in bacterial counts when treated with concentrations of 50 µM and above, indicating its potential as an antimicrobial agent in coatings for medical devices.
| Concentration (µM) | E. coli Reduction (%) | S. aureus Reduction (%) |
|---|---|---|
| 0 | 0 | 0 |
| 10 | 10 | 15 |
| 50 | 60 | 70 |
| 100 | 90 | 85 |
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was performed using human fibroblast cells to evaluate the safety profile of this compound. The study revealed that at concentrations below 50 µM, cell viability remained above 80%, while higher concentrations led to significant cytotoxicity.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 95 |
| 50 | 85 |
| 100 | 50 |
The biological activity of this compound may be attributed to its ability to interact with cellular membranes due to its lipophilic nature, which facilitates penetration into microbial cells or mammalian cells, leading to disruption of membrane integrity and subsequent cell death.
Q & A
Q. What are the optimal synthetic routes for (2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)trimethoxysilane, and how can purity be maximized?
The compound is typically synthesized via hydrosilylation or nucleophilic substitution. A common approach involves reacting bicyclo[2.2.1]hept-5-ene derivatives with chlorosilanes or alkoxysilanes. For example, triethylamine (Et₃N) is used as a catalyst to deprotonate intermediates and drive the reaction to completion . Key steps include:
- Reaction monitoring : Use thin-layer chromatography (TLC) or GC-MS to track progress.
- Purification : Column chromatography with gradients of ethyl acetate/hexane or distillation under reduced pressure.
- Purity validation : Confirm via ¹H/¹³C NMR and GC (>97% purity) .
Q. How is this compound characterized spectroscopically?
Key characterization methods include:
Q. Table 1: Representative Spectral Data for Analogous Compounds
Advanced Research Questions
Q. How does the bicyclo[2.2.1]heptene moiety influence reactivity in Diels-Alder or hydrosilylation reactions?
The strained bicyclic system enhances reactivity in cycloadditions. For Diels-Alder reactions:
- Regioselectivity : The endo preference is driven by secondary orbital interactions between the silane’s electron-rich groups and the dienophile .
- Solvent effects : Polar aprotic solvents (e.g., THF) stabilize transition states, accelerating reaction rates .
For hydrosilylation, steric hindrance from the bicyclo group may reduce catalyst accessibility, necessitating elevated temperatures (80–100°C) .
Q. What methodologies resolve contradictions in spectroscopic data for structurally similar silanes?
Discrepancies in NMR or IR data often arise from isomerism or solvent effects. Strategies include:
Q. How can this compound be applied in surface modification or hybrid material synthesis?
The trimethoxysilane group enables covalent bonding to hydroxylated surfaces (e.g., SiO₂, polymers):
Hydrolysis : Pre-treat with acidic water (pH 4–5) to generate reactive Si-OH groups.
Grafting : Incubate substrates in a 1–5% silane solution (in isopropanol) at 60°C for 24 hours.
Characterization : Use XPS for surface elemental analysis and AFM for topology .
Q. What strategies mitigate side reactions during functionalization of the bicycloheptene group?
- Protecting groups : Temporarily block reactive silanol groups with TMS-Cl to prevent oligomerization .
- Radical inhibitors : Add hydroquinone or BHT to suppress polymerization during thermal reactions .
- Low-temperature kinetics : Perform reactions at −20°C to stabilize intermediates .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
